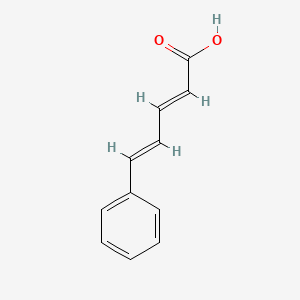

5-Phenylpenta-2,4-dienoic acid

Übersicht

Beschreibung

5-Phenylpenta-2,4-dienoic acid is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. It serves as a versatile building block for the construction of complex molecules, including those with biological activity.

Synthesis Analysis

The synthesis of derivatives of this compound has been explored through different catalytic methods. A copper-catalyzed C–S bond direct cross-coupling with thiols has been developed to produce biologically active derivatives under moderate conditions . Additionally, the compound has been used in Diels–Alder reactions to yield adducts that can be transformed into piperazic acid residues, which are components of certain antibiotics .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied through various reactions. For instance, the formation of novel pyridine betaines was observed when the compound reacted with pyridines and malonic acid, leading to unexpected products whose structures were confirmed by X-ray analysis . The compound's ability to undergo cis-trans-isomerization and form bicyclic valence isomers has also been documented .

Chemical Reactions Analysis

This compound participates in a range of chemical reactions. It can react with benzene in trifluoromethanesulfonic acid to yield carbocyclic compounds through intramolecular acylation . The compound's derivatives have been used in annulation reactions to create stable monocyclic 2H-pyrans . Furthermore, its aminopenta-2,4-dienal derivatives exhibit interesting reactivity, being used for the construction of nitrogen heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives have been investigated to some extent. For example, the spectral properties of a donor-acceptor substituted derivative indicated the occurrence of photoinduced intramolecular charge transfer, with solvent dependency and large Stokes' shifted emission band supporting the polar character of the excited state . The compound's derivatives have also been shown to act as potent inhibitors of histone deacetylase, with the double bond configuration significantly affecting potency .

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Derivatives

5-Phenylpenta-2,4-dienoic acid demonstrates interesting chemical reactivity, particularly in its interaction with benzene. This reaction, under specific conditions, leads to the formation of carbocyclic compounds, such as 5,5-diphenylpent-2-enoic acid, and derivatives like tetralone and indanone (Ismagilova et al., 2020). Moreover, its derivatives have been explored for their antifungal potential, with some showing effective inhibition against fungi like Alternaria alternata (Mehton et al., 2009).

Biochemical Studies

In biochemical research, this compound and its derivatives have shown a range of applications. For instance, its role in the modulation of root gravitropism in plants has been highlighted. Studies have found that certain analogues of this compound can act as potent inhibitors of root gravitropic bending without inhibiting root growth (Shindo et al., 2020).

Metabolites from Microorganisms

This compound derivatives have been identified as metabolic products from microorganisms like Streptomyces sp. These compounds exhibit interesting structural configurations and have been characterized using advanced techniques like Electrospray and tandem MS, and HPLC/MS (Potterat et al., 1994).

Chemical Synthesis and Catalysis

The compound has also been involved in studies focusing on chemical synthesis and catalysis. For instance, copper-catalyzed C–S direct cross-coupling reactions with this compound ethyl ester have been developed, leading to the efficient synthesis of biologically active derivatives (Cai et al., 2018).

Pharmaceutical Research

In pharmaceutical research, this compound has been used to synthesize hydroxyamides, which are potent inhibitors of histone deacetylase, suggesting potential therapeutic applications (Marson et al., 2004).

Wirkmechanismus

Target of Action

It’s known that many similar compounds often interact with proteins or enzymes that play crucial roles in cellular processes .

Mode of Action

It’s known that such compounds often interact with their targets through non-covalent interactions, leading to changes in the target’s function .

Biochemical Pathways

Compounds of this nature often influence pathways related to cellular metabolism, signal transduction, or gene expression .

Pharmacokinetics

It’s known that the compound’s molecular weight (1741959 g/mol) and structure could influence its bioavailability .

Result of Action

It’s known that similar compounds can have a variety of effects, such as modulating enzyme activity, altering signal transduction, or affecting gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Phenylpenta-2,4-dienoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Eigenschaften

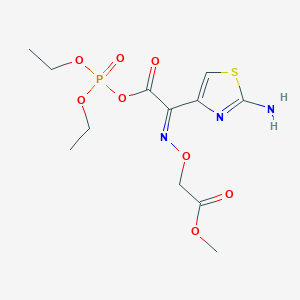

IUPAC Name |

(2E,4E)-5-phenylpenta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H,(H,12,13)/b8-4+,9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIQOMCWGDNMHM-KBXRYBNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1552-94-9, 28010-12-0, 38446-98-9 | |

| Record name | beta-Styrylacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penta-2,4-dienoic acid, 5-phenyl-, (E,E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028010120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pentadienoic acid, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038446989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC50789 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyl-2,4-pentadienoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Pentadienoic acid, 5-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-phenylpenta-2,4-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E,4E)-5-Phenyl-2,4-pentadienoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.